3-Methyl-4-phenyl-1,3-thiazol-3-ium perchlorate
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Overview
Description
3-Methyl-4-phenyl-1,3-thiazol-3-ium perchlorate is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenyl-1,3-thiazol-3-ium perchlorate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a haloketone with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts such as phosphorus pentasulfide or Lawesson’s reagent can facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenyl-1,3-thiazol-3-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atom, leading to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
3-Methyl-4-phenyl-1,3-thiazol-3-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Thiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: The compound is being investigated for its potential therapeutic effects, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenyl-1,3-thiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
3-Methyl-4-phenyl-1,3-thiazol-3-ium perchlorate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its perchlorate counterion also influences its solubility and reactivity, making it suitable for specific applications that other thiazole derivatives may not be able to fulfill .
Properties
CAS No. |
54199-75-6 |
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Molecular Formula |
C10H10ClNO4S |
Molecular Weight |
275.71 g/mol |
IUPAC Name |
3-methyl-4-phenyl-1,3-thiazol-3-ium;perchlorate |
InChI |
InChI=1S/C10H10NS.ClHO4/c1-11-8-12-7-10(11)9-5-3-2-4-6-9;2-1(3,4)5/h2-8H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
SSVKFQPNVBPUAA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CSC=C1C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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